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molecular formula C8H7NO3 B1606338 2(3H)-Benzoxazolone, 5-methoxy- CAS No. 40925-63-1

2(3H)-Benzoxazolone, 5-methoxy-

Cat. No. B1606338
M. Wt: 165.15 g/mol
InChI Key: YOLHKYWNQMSMDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07432258B2

Procedure details

2-amino-4-(methyloxy)phenol, HCl salt (1.0 g, 5.7 mmol) was dissolved in 20 mL of anhydrous tetrahydrofuran under argon. The mixture was heated to reflux (70° C.) and then 1,1′-carbonyldiimidazole (1.2 g, 7.4 mmol) was slowly added in small portions over a one hour period. After the addition was complete, the reaction continued to reflux for another 2.5 hours, before it was determined to be complete by LCMS (two Aquasil C18, 20×1 mm columns were run in sequence, 4 minutes at 0.1 mL/min, 1-99% CH3CN/H2O with 0.018% trifluoroacetic acid, ES) Rt=1.0 min and m/e 166 [M+1]+. The mixture was allowed to cool to room temperature before all volatiles were removed by rotary evaporation. The crude residue was dissolved in 100 mL of ethyl ether and washed with water (3×30 mL) and brine (3×30 mL). The organic layer was dried over Na2SO4, filtered and concentrated to give 5-(methyloxy)-1,3-benzoxazol-2(3H)-one (0.78 g, 4.7 mmol, 82%) as an orange amorphous solid. MS (ES) m/e 166 [M+H]+.
[Compound]
Name
2-amino-4-(methyloxy)phenol, HCl salt
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH:12]=[CH:11]N=C1)(N1C=CN=C1)=[O:2].CC#N.O.F[C:18](F)(F)[C:19]([OH:21])=O.[O:24]1[CH2:28]C[CH2:26][CH2:25]1>>[CH3:28][O:24][C:25]1[CH:26]=[CH:18][C:19]2[O:21][C:1](=[O:2])[NH:8][C:12]=2[CH:11]=1 |f:1.2|

Inputs

Step One
Name
2-amino-4-(methyloxy)phenol, HCl salt
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC#N.O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for another 2.5 hours, before it
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature before all volatiles
CUSTOM
Type
CUSTOM
Details
were removed by rotary evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The crude residue was dissolved in 100 mL of ethyl ether
WASH
Type
WASH
Details
washed with water (3×30 mL) and brine (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC2=C(NC(O2)=O)C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.7 mmol
AMOUNT: MASS 0.78 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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